Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Overview
Description
Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[25]octane-1-carboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a base like sodium hydride or potassium carbonate.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves esterification to form the methyl ester, using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the sulfonyl group, reducing it to a thiol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of particular interest for the design of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-((3-chlorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Methyl 6-((3-bromobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- **Methyl 6-((3-methylbenzyl)sulfonyl)-6-azaspiro
Properties
IUPAC Name |
methyl 6-[(3-fluorophenyl)methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4S/c1-22-15(19)14-10-16(14)5-7-18(8-6-16)23(20,21)11-12-3-2-4-13(17)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPJDHPUMPINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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